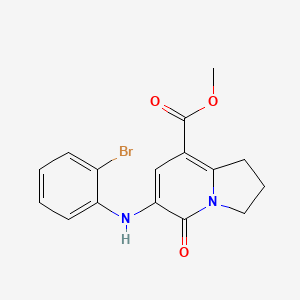![molecular formula C5H6N6 B13120185 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique triazolo-pyrimidine structure, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . This reaction leads to the formation of the triazolo-pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs) and ubiquitin-specific peptidases (USPs)
Medicine: The compound shows promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells It also exhibits antimicrobial activity against various pathogens.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . Similarly, as a USP inhibitor, the compound binds to the enzyme’s active site, blocking its deubiquitinating activity and leading to the accumulation of ubiquitinated proteins . These interactions disrupt critical cellular processes, resulting in the inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar heterocyclic structure and is also studied for its anticancer properties.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer activities, this compound has a different arrangement of nitrogen atoms in the ring system.
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives: These derivatives exhibit potent inhibitory activity against various enzymes, including USPs and CDKs.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple molecular pathways, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H6N6 |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
2-methyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H6N6/c1-11-9-3-2-7-5(6)8-4(3)10-11/h2H,1H3,(H2,6,8,10) |
Clave InChI |
DLRDFWXRXGAGFA-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C2C=NC(=NC2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
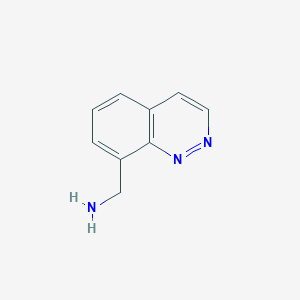
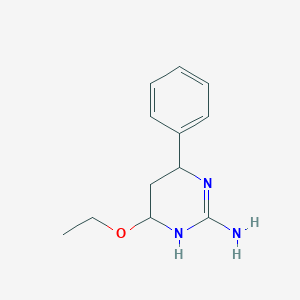
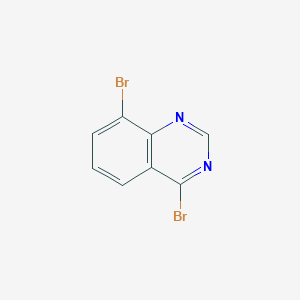

![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
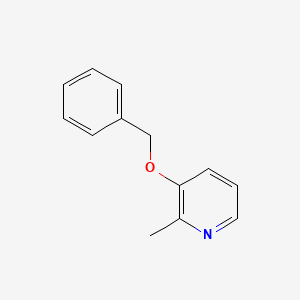

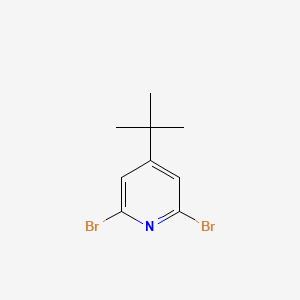
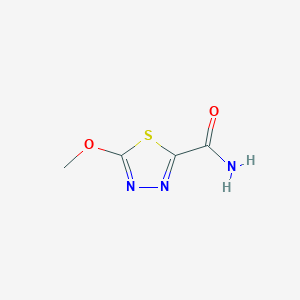
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
